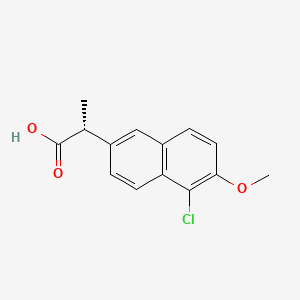

(R)-5-Chloro Naproxen

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVAYDHIVLCPBC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 5 Chloro Naproxen

Enantioselective Synthesis Strategies for (R)-5-Chloro Naproxen (B1676952)

Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially forming one enantiomer over another. chiralpedia.com For profen drugs like Naproxen and its derivatives, these strategies are critical and can involve asymmetric catalysis or the resolution of a racemic mixture. mdpi.com

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. tesisenred.net This approach is highly efficient and is a cornerstone of modern pharmaceutical manufacturing. The strategies for (R)-5-Chloro Naproxen are largely inferred from the well-established synthesis of the analogous (S)-Naproxen, where the choice of catalyst chirality dictates the stereochemical outcome.

The efficacy of metal-catalyzed asymmetric reactions is highly dependent on the structure of the chiral ligand coordinated to the metal center. tesisenred.netacs.org These ligands create an asymmetric environment that directs the stereochemical course of the reaction. tesisenred.net In the context of synthesizing profens, transition metals like rhodium (Rh), ruthenium (Ru), and palladium (Pd) complexed with chiral phosphine (B1218219) ligands have proven to be exceptionally effective. tesisenred.netmdpi.com

A prominent example is the asymmetric hydrogenation of an acrylic acid precursor, 2-(6-methoxy-2-naphthyl)propenoic acid, to produce Naproxen. researchgate.net The catalyst for this transformation is typically a Ruthenium(II) complex bearing a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). tesisenred.netresearchgate.net The synthesis of (S)-Naproxen employs the (S)-BINAP ligand. researchgate.net Consequently, the synthesis of this compound via a similar pathway would necessitate the use of the (R)-BINAP ligand to induce the opposite stereochemistry. The modularity of these ligands allows for fine-tuning to optimize both reactivity and enantioselectivity. acs.org

Table 1: Examples of Chiral Ligands in Asymmetric Synthesis

| Ligand Name | Abbreviation | Typical Metal | Application |

|---|---|---|---|

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Ru, Rh | Asymmetric Hydrogenation tesisenred.net |

| 1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene | (R,R)-Et-DuPhos | Rh | Asymmetric Hydrogenation tesisenred.net |

| (1R,2R)-1,2-Bis(2,5-dimethylphospholano)ethane | (R,R)-Me-BPE | Rh | Asymmetric Hydrogenation tesisenred.net |

This table presents ligands used in asymmetric synthesis; the specific enantiomer shown can be exchanged for its opposite to target the other product enantiomer.

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. nih.govacs.org This field has emerged as a powerful tool in asymmetric synthesis due to the stability, low toxicity, and ready availability of the catalysts. nih.gov For the synthesis of chiral carboxylic acid derivatives, organocatalytic approaches can introduce the stereocenter with high fidelity.

Methods applicable to profen synthesis include asymmetric Michael additions catalyzed by chiral thiourea (B124793) derivatives. mdpi.com These catalysts can activate substrates through hydrogen bonding, creating a chiral environment for the nucleophilic attack. mdpi.com Similarly, proline and its derivatives are well-known organocatalysts for asymmetric transformations, such as aldol (B89426) and Mannich reactions, that could be employed in synthetic routes toward chiral building blocks for this compound. nih.govacs.org The choice of the (R) or (S) enantiomer of the organocatalyst directly controls the stereochemistry of the final product. nih.gov Recent developments have also explored the use of N-heterocyclic carbenes (NHCs) in organocatalytic processes, which have been applied to the synthesis of deuterated Naproxen, showcasing their utility in modifying complex drug molecules. researchgate.net

Biocatalysis leverages enzymes to perform highly selective chemical transformations under mild conditions. acs.org For producing enantiomerically pure profens, enzymatic kinetic resolution of racemic esters is a widely used and effective strategy. researchgate.net In this process, an enzyme selectively hydrolyzes one enantiomer of a racemic ester, leaving the other unreacted. researchgate.net

To obtain this compound, a biocatalyst that selectively hydrolyzes the (S)-ester of racemic 5-Chloro Naproxen would be employed. The unreacted this compound ester can then be isolated with high enantiomeric purity and subsequently hydrolyzed to the desired (R)-acid. researchgate.net Various lipases and esterases have shown high enantioselectivity in the hydrolysis of Naproxen esters. For example, esterases from Bacillus subtilis and lipases from Trichosporon sp. are highly selective for the (S)-enantiomer of Naproxen methyl ester. researchgate.net This leaves the (R)-Naproxen methyl ester, which is the direct precursor to (R)-Naproxen. Another approach involves the use of an (S)-selective arylmalonate decarboxylase, which suggests that enzyme engineering could be used to develop an (R)-selective variant for a direct synthetic route. rsc.org

Table 2: Biocatalytic Resolution for Profen Synthesis

| Enzyme Source | Enzyme Type | Substrate | Product | Enantiomeric Excess (ee) | Ref. |

|---|---|---|---|---|---|

| Trichosporon sp. | Lipase (whole cells) | Racemic Naproxen methyl ester | (R)-Naproxen methyl ester | >99% | researchgate.net |

| Bacillus subtilis ECU0554 | Esterase | Racemic Naproxen methyl ester | (R)-Naproxen methyl ester | Excellent (E >100) | researchgate.net |

This table illustrates the principle of kinetic resolution. The specific substrate for this compound would be its racemic ester.

Classical resolution is a robust and scalable method for separating enantiomers. researchgate.net The process involves converting a racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization. libretexts.org

The most common resolution technique for chiral carboxylic acids like 5-Chloro Naproxen is the formation of diastereomeric salts. researchgate.netlibretexts.org This method involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.org This reaction produces a mixture of two diastereomeric salts: [(R)-acid·(chiral base)] and [(S)-acid·(chiral base)].

Due to their different physical properties, such as solubility in a given solvent, one of the diastereomeric salts will preferentially crystallize from the solution. libretexts.orgudel.edu After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the salt and liberate the desired enantiomerically pure carboxylic acid, in this case, this compound. libretexts.org The original commercial synthesis of (S)-Naproxen utilized the chiral base cinchonidine (B190817) for this purpose. mdpi.com Other common resolving agents include naturally occurring alkaloids like brucine (B1667951) and quinine, or synthetic amines such as (R)-1-phenylethanamine. libretexts.org The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. researchgate.net

Table 3: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type |

|---|---|

| (R)-1-Phenylethanamine | Synthetic Chiral Amine |

| (S)-1-Phenylethanamine | Synthetic Chiral Amine |

| Cinchonidine | Natural Alkaloid (Base) |

| Quinine | Natural Alkaloid (Base) |

| Brucine | Natural Alkaloid (Base) |

This table lists common resolving agents used to separate racemic acids via diastereomeric salt formation. researchgate.netlibretexts.org

Resolution Techniques for this compound Enantiomers

Chromatographic Enantioseparation Methods

The separation of enantiomers from a racemic mixture is a critical step in producing optically pure compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant technique for the enantioseparation of naproxen and its derivatives. nih.govscirp.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven effective in resolving naproxen enantiomers. nih.govmdpi.com For instance, a Chiralpak IA column, which is an immobilized polysaccharide-based CSP, has been used for the enantioseparation of naproxen in the normal-phase mode. nih.gov The choice of mobile phase, including the type and content of polar alcohol modifiers, and the column temperature can significantly influence retention, enantioseparation, and even the elution order of the enantiomers. nih.gov

Unusual chromatographic behaviors have been observed, such as solvent-induced reversal of the elution order for naproxen enantiomers on a Chiralpak IA column. nih.gov This highlights the complexity of chiral recognition mechanisms and the importance of method development for achieving optimal separation. Reversed-phase HPLC methods using polysaccharide-type CSPs have also been developed and validated for the enantiopurity control of naproxen. mdpi.com

Table 1: Examples of Chiral Stationary Phases and Conditions for Naproxen Enantioseparation

| Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Reference |

| Chiralpak IA (immobilized polysaccharide) | Hexane/Isopropanol/Acetic Acid | Normal-Phase | nih.gov |

| Lux Amylose-1 | Methanol (B129727)/Water/Acetic Acid | Reversed-Phase | mdpi.com |

| CHIRALCEL OD (cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol/Glacial Acetic Acid | Normal-Phase | researchgate.net |

| (R,R)-DNB-DPEDA | n-Hexane/Alcohol modifiers | Normal-Phase | scirp.org |

Precursor-Based Synthetic Routes to this compound

Synthesizing this compound often involves the strategic introduction of the chloro substituent onto a naproxen precursor, followed by or concurrent with the establishment of the chiral center.

The introduction of a halogen atom onto the naphthalene (B1677914) ring system is a key transformation. Friedel-Crafts acylation of a chlorinated naphthalene derivative is a common approach. For instance, the reaction of 1-chloro-2-methoxy-naphthalene with propionyl chloride in the presence of a Lewis acid like aluminum trichloride (B1173362) yields 1-(5-chloro-6-methoxy-2-naphthyl)-propan-1-one. google.comepo.org This intermediate can then be further transformed into the target molecule.

Recent advancements have focused on milder and more selective halogenation methods. For example, a thianthrene/TfOH-catalyzed halogenation using N-halosuccinimides (NXS) as the halogen source has been shown to be effective for the direct halogenation of naproxen. rsc.org This method allows for smooth halogenation under standard conditions to give the halogenated product in high yield. rsc.org Enzymatic halogenation using chloroperoxidase has also been explored, which can introduce chlorine atoms into the naproxen structure. mdpi.com

The creation of the stereogenic center at the alpha-position of the carboxylic acid is a pivotal step in the synthesis of this compound. Several strategies have been developed to achieve high stereocontrol.

One approach involves the use of chiral auxiliaries or chiral catalysts in alkylation reactions. For example, asymmetric alkylation using an iodonium (B1229267) salt has been reported for the synthesis of (S)-naproxen. mdpi.com Another method involves the iron-catalyzed enantioselective Suzuki–Miyaura coupling with an α-bromoester. nih.gov

Asymmetric hydrogenation of a suitable prochiral precursor is another powerful technique. mdpi.comnih.gov For instance, rhodium-catalyzed and cobalt-catalyzed asymmetric hydrogenation reactions have been successfully employed in the synthesis of (S)-naproxen. mdpi.comnih.gov More recently, a stereocontrolled 1,3-nitrogen migration has been developed to access chiral α-amino acids, a strategy that could potentially be adapted for the synthesis of α-aryl propionic acids. dicp.ac.cn This method has been applied to the late-stage functionalization of naproxen. dicp.ac.cn

Halogenation Strategies in Naproxen Derivatives

Optimization of Reaction Conditions for Yield and Enantiomeric Purity

The optimization of reaction parameters is crucial for maximizing the yield and enantiomeric excess (e.e.) of this compound. In chromatographic separations, factors such as the mobile phase composition, flow rate, and temperature are meticulously adjusted. researchgate.net For instance, in the enantioseparation of naproxen on a CHIRALCEL OD column, the optimized conditions were found to be a mobile phase of hexane-isopropanol-glacial acetic acid (97:3:1, v/v) at a flow rate of 1.0 ml/min and a temperature of 35°C. researchgate.net

In synthetic routes, the choice of catalyst, solvent, temperature, and reaction time significantly impacts the outcome. For example, in the Friedel-Crafts acylation to produce 1-(5-chloro-6-methoxy-2-naphthyl)-1-propanone, the reaction is typically conducted at temperatures between 0°C and ambient temperature. epo.org In the case of asymmetric hydrogenations, the selection of the chiral ligand is paramount for achieving high enantioselectivity. mdpi.comnih.gov

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance sustainability. slideshare.netmdpi.com

Solvent Selection and Minimization

An article focusing solely on the chemical compound "this compound" cannot be generated as requested. Extensive searches for synthetic methodologies and atom economy considerations for this specific enantiomer did not yield any relevant results.

The available scientific literature and patents primarily focus on the synthesis of the therapeutically active (S)-Naproxen. While these syntheses may involve a chlorinated intermediate, the literature describes the formation of the (S)-enantiomer or a racemic mixture, which is then resolved to isolate the (S)-form. There is no specific information available detailing the synthesis or atom economy of this compound.

Therefore, due to the lack of specific data for the requested (R)-enantiomer, it is not possible to provide an article that adheres to the provided outline and content requirements.

Advanced Analytical Techniques for R 5 Chloro Naproxen Characterization

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For (R)-5-Chloro Naproxen (B1676952), both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

In the ¹H NMR spectrum of a similar series of naproxen derivatives, characteristic signals are observed that can be extrapolated to (R)-5-Chloro Naproxen. jst.go.jp For instance, the methyl protons (CH₃) typically appear as a doublet, while the methine proton (CH) presents as a quadruplet. jst.go.jp Aromatic protons would resonate in the downfield region of the spectrum, with their splitting patterns providing information about the substitution on the naphthalene (B1677914) ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For naproxen derivatives, the carbonyl carbon (C=O) of the carboxylic acid group is typically observed in the range of 175-163 ppm. jst.go.jp The presence of the chlorine atom in this compound would induce shifts in the signals of nearby carbon atoms compared to unsubstituted naproxen, providing key evidence for its location on the naphthalene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Naproxen Derivatives

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad singlet) | 175 - 163 |

| Aromatic (Ar-H) | 7.0 - 8.0 (multiplets) | 110 - 140 |

| Methine (CH) | 3.8 - 4.0 (quartet) | 45 - 55 |

| Methoxy (OCH₃) | 3.9 - 4.1 (singlet) | 55 - 60 |

| Methyl (CH₃) | 1.5 - 1.6 (doublet) | 18 - 20 |

Note: These are predicted ranges based on data from similar naproxen derivatives and may vary slightly for this compound. jst.go.jpnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The molecular formula for this compound is C₁₄H₁₃ClO₃, which corresponds to a molecular weight of approximately 264.7 g/mol . pharmaffiliates.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 264.7. A key feature for chloro-substituted compounds is the presence of an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic pattern provides strong evidence for the presence of a single chlorine atom in the molecule.

The fragmentation pattern of this compound under mass spectrometric analysis would likely mirror that of naproxen and its derivatives. core.ac.uk Common fragmentation pathways include the loss of the carboxylic acid group (a loss of 45 Da) and the methyl group (a loss of 15 Da). core.ac.uk For instance, a significant fragment ion for naproxen is observed at m/z 185, corresponding to the loss of the COOH group. nih.govcore.ac.uk A similar fragmentation would be expected for this compound, leading to a prominent ion at m/z 219.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

A broad O-H stretching band for the carboxylic acid group around 3300-2500 cm⁻¹.

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹. farmaciajournal.com For naproxen itself, this peak appears around 1725 cm⁻¹ (non-hydrogen-bonded) and 1684 cm⁻¹ (hydrogen-bonded). farmaciajournal.com

C-H stretching vibrations for the aromatic and aliphatic protons. arabjchem.org

C-O stretching for the ether and carboxylic acid groups. arabjchem.org

Vibrations associated with the chlorinated naphthalene ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 |

| Alkane | C-H Stretch | ~2960 |

| Ether | C-O Stretch | ~1250 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment. farmaciajournal.comarabjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions within the naphthalene chromophore. Naproxen typically shows absorption maxima around 230 nm, 262 nm, 271 nm, 316 nm, and 331 nm. researchgate.netpharmacologyjournal.in The introduction of a chloro substituent on the naphthalene ring is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in these absorption bands, providing further analytical data for characterization.

Chromatographic Analysis for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from other related substances and for determining its enantiomeric purity. Given that the biological activity of many chiral drugs resides in a single enantiomer, the ability to separate and quantify enantiomers is of paramount importance. acs.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the enantioselective separation of chiral compounds like naproxen and its derivatives. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.

For the separation of naproxen enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be highly effective. researchgate.netnih.gov For instance, amylose tris(3-chloro-5-methylphenylcarbamate) has been used as a stationary phase for the enantiomeric determination of several NSAIDs. nih.gov The choice of mobile phase, which typically consists of a mixture of an alkane (like hexane), an alcohol (like isopropanol), and an acidic modifier (like acetic acid), is critical for achieving optimal separation. researchgate.net

A validated chiral HPLC method for this compound would allow for the determination of its enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. This is crucial for quality control purposes.

Table 3: Example Chiral HPLC Method Parameters for Naproxen Enantiomer Separation

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Amylose-1) |

| Mobile Phase | Methanol (B129727):Water:Acetic Acid (e.g., 85:15:0.1 v/v/v) |

| Flow Rate | 0.65 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 230 nm |

Note: These conditions were optimized for naproxen and would likely require further optimization for this compound. nih.gov

Gas Chromatography (GC) with Chiral Stationary Phases

While HPLC is more common for non-volatile compounds like this compound, Gas Chromatography (GC) with a chiral stationary phase can also be employed, typically after derivatization to increase volatility. nih.gov The carboxylic acid group of this compound would need to be converted to a more volatile ester, for example, a trimethylsilyl (B98337) derivative. nih.gov

The derivatized enantiomers are then separated on a GC column coated with a chiral selector. This method can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification of the enantiomers. nih.gov

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages over traditional high-performance liquid chromatography (HPLC) such as faster analysis times, reduced organic solvent consumption, and unique selectivity. researchgate.netdntb.gov.ua The low viscosity and high diffusivity of supercritical fluids, typically carbon dioxide, allow for high flow rates without compromising efficiency. researchgate.net For the enantioseparation of this compound from its (S)-enantiomer, SFC is an ideal method.

The separation is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose or cellulose tris(3,5-dimethylphenylcarbamate). researchgate.netscribd.com The choice of co-solvent, such as methanol or isopropanol, and its concentration in the mobile phase are critical parameters that are optimized to achieve baseline resolution between the enantiomers. researchgate.net The success of SFC in separating a wide range of acidic and basic chiral compounds underscores its applicability for the analysis of this compound.

Research Findings: The enantioseparation of profens, a class of compounds to which Naproxen and its derivatives belong, is well-established using SFC. For instance, studies on Naproxen have demonstrated high productivity rates with SFC compared to HPLC. researchgate.net The separation mechanism on polysaccharide-based CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential retention of the two enantiomers. The addition of a small amount of an acidic or basic additive to the mobile phase can sometimes improve peak shape and resolution for acidic compounds like this compound.

Below is a representative table of SFC conditions that could be applied for the enantioseparation of this compound, based on established methods for similar analytes.

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Expected Elution Order | (S)-enantiomer followed by (R)-enantiomer |

This table is illustrative and represents typical starting conditions for method development.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray Crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.net It provides unambiguous proof of the absolute stereochemistry of a chiral molecule by mapping the electron density of the atoms in space. soton.ac.ukwiley-vch.de For this compound, this technique is essential to unequivocally confirm the 'R' configuration at the chiral center.

The process requires a single crystal of high quality. When X-rays are passed through the crystal, they are diffracted in a unique pattern that depends on the arrangement of the atoms. By analyzing the intensities and positions of these diffracted beams, a detailed three-dimensional model of the molecule can be constructed. researchgate.net The determination of the absolute configuration is often achieved through the anomalous dispersion effect, particularly when a heavier atom (like chlorine) is present in the structure. soton.ac.uk

Research Findings: While a specific crystal structure for this compound is not publicly available, the methodology is standard in pharmaceutical development. soton.ac.uk The process would involve growing a suitable single crystal of the compound, followed by data collection on a diffractometer. The resulting data would not only confirm the (R) configuration but also provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, such as hydrogen bonding or stacking interactions. This information is invaluable for understanding the solid-state properties of the drug substance.

A hypothetical table of crystallographic data for this compound is presented below.

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₃ClO₃ |

| Molecular Weight | 264.70 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 21.3 Å |

| Volume | 1230 ų |

| Density (calculated) | 1.430 g/cm³ |

| Flack Parameter | ~0.0 (for the correct enantiomer) |

This table contains hypothetical data for illustrative purposes.

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. researchgate.net This property, known as optical activity, is a characteristic feature of enantiomers, which rotate light by equal amounts but in opposite directions. The specific rotation, [α], is a standardized value that depends on the compound, concentration, solvent, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). chegg.com

For this compound, measuring the specific rotation provides a straightforward method to distinguish it from its (S)-enantiomer and to assess the enantiomeric purity of a sample. The sign of the rotation (+ for dextrorotatory or - for levorotatory) is a physical characteristic of the specific enantiomer.

Research Findings: The parent compound, (S)-Naproxen, is dextrorotatory, with a reported specific rotation of +66° in chloroform. drugfuture.comiupac.org Its enantiomer, (R)-Naproxen, is levorotatory with an equal but opposite rotation. researchgate.netoup.com The introduction of a chlorine atom at the 5-position of the naphthalene ring will influence the specific rotation. For instance, a related chlorinated derivative, (S)-2-chloro-1-(5'-chloro-6'-methoxy-2'-naphthyl)-propan-1-one, has been reported to have a specific rotation of +108.5° in chloroform. google.com This suggests that this compound would be levorotatory. The magnitude and sign of the rotation must be determined experimentally.

A data table summarizing the expected polarimetric properties is provided below.

| Compound | Solvent | Wavelength (nm) | Specific Rotation [α] |

| (S)-Naproxen | Chloroform | 589 (D-line) | +66° drugfuture.comiupac.org |

| (R)-Naproxen | Chloroform | 589 (D-line) | -66° (inferred) |

| This compound | Chloroform | 589 (D-line) | Experimentally determined value (expected to be negative) |

Thermal Analysis Techniques in Material Science Research

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature. These techniques are critical in pharmaceutical science for characterizing the solid-state properties of active pharmaceutical ingredients (APIs), including melting point, purity, polymorphism, and thermal stability. researchgate.netunav.edu

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. For this compound, a sharp melting endotherm on a DSC thermogram would indicate a highly crystalline material and can be used to assess its purity. The presence of multiple melting peaks could suggest the existence of different polymorphic forms. unav.edu

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show the temperature at which the compound begins to lose mass due to decomposition, providing an upper limit for its thermal stability during processing and storage.

Research Findings: Studies on Naproxen and its derivatives have utilized thermal analysis to investigate their solid-state characteristics. For example, the melting point of Naproxen is well-documented at around 152-154 °C. sigmaaldrich.com The introduction of a chlorine atom is expected to alter the melting point and thermal stability of the molecule due to changes in molecular weight and intermolecular forces. Polymorphism has been observed in derivatives of Naproxen, and DSC is a key tool for identifying and characterizing these different crystal forms. unav.edu

A table representing typical data obtained from thermal analysis of this compound is shown below.

| Analytical Technique | Parameter | Typical Expected Result |

| DSC | Onset of Melting | e.g., 165 °C |

| DSC | Peak Melting Point | e.g., 168 °C |

| DSC | Enthalpy of Fusion (ΔHfus) | e.g., 110 J/g |

| TGA | Onset of Decomposition | e.g., > 250 °C |

This table contains hypothetical data for illustrative purposes, as specific experimental values for this compound are not widely published.

Theoretical and Computational Studies of R 5 Chloro Naproxen

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (R)-5-Chloro Naproxen (B1676952) at the atomic level. These methods model the molecule's electronic structure, which dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules like (R)-5-Chloro Naproxen. goums.ac.ir DFT calculations, using functionals such as B3LYP or M06-2X, can determine the optimized molecular structure, vibrational frequencies, and electronic parameters. goums.ac.irnih.govresearchgate.net For the parent compound, naproxen, and its derivatives, DFT has been employed to study the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding intramolecular charge transfer phenomena. researchgate.net

These calculations provide a detailed picture of the molecule's reactivity. For instance, studies on naproxen have used DFT to calculate interaction energies between the molecule and other chemical species, such as the 14.89 kcal/mol interaction energy estimated between the carboxyl groups of naproxen and sulfasalazine. goums.ac.ir The molecular electrostatic potential (MEP) can also be mapped to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net Such analyses are critical for predicting how this compound might interact with biological macromolecules.

Table 1: Representative DFT-Calculated Parameters for Naproxen Derivatives Note: This table presents conceptual data based on typical findings for naproxen and related molecules, as specific data for this compound is not available.

| Parameter | Typical Calculated Value/Finding | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Measures molecular polarity |

| Interaction Energy | 10-20 kcal/mol | Quantifies the strength of intermolecular interactions goums.ac.ir |

Conformational Analysis and Energetics

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable conformers and determining their relative energies. Theoretical calculations can reveal the most stable conformations, such as those determined by the orientation of the isopropenyl group in similar chiral molecules. researchgate.net

For naproxen, computational models have been used to explore its interactions with chiral stationary phases, revealing that the complex of a chiral selector with (S)-naproxen can be lower in energy (by 1.8 kcal/mol) than the complex with (R)-naproxen, explaining its chromatographic separation. mdpi.com The energy difference between complexes can be further increased by additives like acetic acid, which forms a double hydrogen bridge with naproxen's carboxylic acid group. mdpi.com This type of analysis for this compound would be crucial for understanding its stereospecific interactions with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Conceptual)

Molecular modeling techniques like docking and dynamics simulations are essential for predicting how this compound might bind to a biological target, such as an enzyme, and how stable that interaction would be.

Binding Site Prediction and Characterization

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of naproxen, docking studies have been performed against targets like cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to its anti-inflammatory effects. nih.govmdpi.comresearchgate.net These studies identify the specific amino acid residues in the binding pocket that interact with the ligand.

For example, docking analyses of naproxen derivatives in the COX-2 active site have shown interactions with key residues like Arg-120, Tyr-355, and Val-523. nih.gov The presence of a chloro group on the naphthalene (B1677914) ring of this compound could lead to specific interactions, for instance with residues like Pro86 and Val89, which has been observed to confer COX-2 selectivity in other chloro-substituted compounds. mdpi.com The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of these interactions. researchgate.net

Ligand Stability within Protein Pockets

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. researchgate.net MD simulations model the movements of atoms in the system, providing insights into the durability of key interactions, such as hydrogen bonds. researchgate.net Studies on naproxen derivatives have used MD simulations of up to 100 nanoseconds to confirm the stability of the docked complexes. researchgate.netresearchgate.net This analysis is critical for confirming that the predicted binding pose is not transient but represents a stable and therefore biologically relevant interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For anti-inflammatory drugs like naproxen derivatives, QSAR models are developed to predict their potency based on various molecular descriptors. mdpi.com

A QSAR model is typically represented by an equation that links descriptors (e.g., lipophilicity, electronic properties, steric factors) to an activity metric, such as the half-maximal inhibitory concentration (IC50). nih.gov For instance, a robust QSAR model for a series of anti-inflammatory compounds showed a high correlation coefficient (R² = 0.979), indicating its predictive power. mdpi.com In that model, descriptors related to charge, such as the H-donors PSA, were found to be significant. mdpi.com Developing a QSAR model that includes this compound would involve synthesizing and testing a series of related compounds to build a statistically significant correlation. This model could then be used to rationally design new derivatives with potentially improved activity. researchgate.net

Descriptor Calculation and Selection

In the computational analysis of this compound, the initial step involves the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of relevant descriptors is crucial for building accurate predictive models. Methodologies such as Density Functional Theory (DFT) are often employed for these calculations, providing a balance of accuracy and computational efficiency. jksus.orgmdpi.comresearchgate.net

Key molecular descriptors calculated for naproxen derivatives, and applicable to this compound, include:

Electronic Descriptors: These describe the electronic characteristics of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. mdpi.com The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more reactive.

Physicochemical Descriptors: Properties like the partition coefficient (logP), which measures lipophilicity, and the Topological Polar Surface Area (PSA) are vital for predicting a drug's pharmacokinetic profile, including absorption and brain penetration. jksus.org

Steric and Topological Descriptors: These descriptors quantify the three-dimensional shape and size of the molecule, which are essential for understanding how the molecule fits into the binding site of a biological target.

Reactivity Descriptors: Derived from electronic structure calculations, these include parameters like chemical hardness, softness, and the Fukui function, which help in predicting the sites of electrophilic and nucleophilic attack. mdpi.com

The selection of the most relevant descriptors from the large pool calculated is typically achieved through statistical methods to avoid overfitting in subsequent modeling. This process ensures that the chosen descriptors have the most significant correlation with the biological activity being studied.

Table 1: Common Molecular Descriptors in Computational Studies of Naproxen Derivatives

| Descriptor Type | Specific Descriptor | Significance in Drug Design |

|---|---|---|

| Electronic | HOMO Energy | Relates to the ability to donate electrons; involved in reaction mechanisms. |

| LUMO Energy | Relates to the ability to accept electrons; indicates electrophilicity. | |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | |

| Physicochemical | LogP (Octanol-Water) | Measures lipophilicity; affects absorption, distribution, and membrane permeability. |

| Topological Polar Surface Area (PSA) | Predicts drug transport properties, including oral bioavailability and blood-brain barrier penetration. jksus.org | |

| Thermodynamic | Enthalpy of Formation | Indicates the stability of the molecule. |

| Gibbs Free Energy | Predicts the spontaneity of reactions. |

Predictive Model Development for Biological Activity Modulators

Following the calculation and selection of descriptors, predictive models are developed to establish a quantitative relationship between the chemical structure and biological activity. Quantitative Structure-Activity Relationship (QSAR) is a primary modeling technique used for this purpose. jksus.orgresearchgate.netscienceforecastoa.com

The development of a QSAR model for compounds like this compound involves several steps:

Data Set Assembly: A series of related compounds with known biological activities (e.g., IC₅₀ values for COX-2 inhibition) is compiled. researchgate.net

Descriptor Calculation: For each compound in the series, the selected molecular descriptors are calculated as detailed in the previous section.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). rjsocmed.com A typical QSAR model might take the form:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability and robustness.

Molecular docking is another powerful computational tool used to develop predictive models. nih.gov It simulates the binding of a ligand, such as this compound, to the active site of a target protein (e.g., Cyclooxygenase-2). researcher.life The results provide insights into the binding affinity (scoring functions) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. jksus.orgmdpi.com This information is invaluable for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. nih.gov

For instance, docking studies on naproxen derivatives have shown that hydrophobic substitutions can enhance binding within the active site of target enzymes, thereby improving biological activity. jksus.org Such predictive models guide the rational design of novel and more effective modulators of biological activity.

Table 2: Example Data for a Hypothetical QSAR Model of Naproxen Derivatives

| Compound | Biological Activity (log(1/IC₅₀)) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., LUMO Energy) |

|---|---|---|---|

| Naproxen | 5.80 | 3.18 | -0.045 eV |

| This compound | (Predicted Value) | (Calculated Value) | (Calculated Value) |

| Derivative A | 6.25 | 3.50 | -0.051 eV |

| Derivative B | 5.50 | 2.90 | -0.042 eV |

| Derivative C | 6.70 | 4.10 | -0.058 eV |

Note: The data in this table is illustrative and serves to explain the components of a QSAR study.

Molecular Mechanisms and Biological Interactions of R 5 Chloro Naproxen in Vitro/mechanistic Focus

Enzyme Inhibition Studies of (R)-5-Chloro Naproxen (B1676952) at the Molecular Level

Research into the enzymatic inhibition profile of naproxen derivatives indicates that substitutions at the 5-position of the naphthalene (B1677914) ring can drastically alter inhibitory activity against cyclooxygenase (COX) isozymes. The parent compound, naproxen, is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting both COX-1 and COX-2. nih.gov These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. fda.gov

A study investigating the effects of novel naproxen derivatives explored the impact of adding substituents to the 5-position. nih.gov Specifically, the compound 5-chloromethyl naproxen, an analog closely related to (R)-5-Chloro Naproxen, was synthesized and evaluated for its COX inhibitory properties. nih.gov The research demonstrated that this substitution was detrimental to the compound's ability to inhibit either COX isozyme. nih.gov Both 5-chloromethyl naproxen and another derivative with a large substituent at the 5-position were found to be inactive against both COX-1 and COX-2 within the tested concentration range of 0.1 to 10 µM. nih.gov The findings strongly suggest that the presence of bulky substituents at the 5-position of the naproxen scaffold is unfavorable for binding and inhibition of either COX-1 or COX-2. nih.gov While direct inhibitory data for this compound is not prominently available, these results with a structurally similar analog imply that it would likely be a weak or inactive inhibitor of cyclooxygenase enzymes.

Table 1: Cyclooxygenase Inhibition by a 5-Substituted Naproxen Analog

| Compound | Target Enzyme | Concentration Range Tested (µM) | Observed Activity | Reference |

|---|---|---|---|---|

| 5-chloromethyl naproxen | COX-1 | 0.1 - 10 | Inactive | nih.gov |

| 5-chloromethyl naproxen | COX-2 | 0.1 - 10 | Inactive | nih.gov |

The inhibitory activity of naproxen is highly stereoselective. The pharmacological effects are almost exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is significantly less active. fda.govgoogle.com The activity of (S)-Naproxen is reported to be approximately 28 times greater than that of its (R)-configuration counterpart. google.com This difference is rooted in the specific molecular interactions within the active site of the COX enzymes.

For (S)-naproxen, binding is stabilized by key interactions: its carboxylate group forms an important salt bridge with the positively charged guanidinium (B1211019) group of a conserved arginine residue (Arg-120) and a hydrogen bond with a tyrosine residue (Tyr-355) at the entrance of the active site channel. nih.gov This anchors the molecule, allowing its naphthalene ring to extend into the hydrophobic channel.

Conversely, the (R)-enantiomer exhibits poor inhibitory potency. nih.gov Structural biology studies suggest that the alternate stereochemistry of (R)-naproxen may lead to a conformational shift upon binding. nih.gov This shift is thought to increase the distance of the hydrogen bond between the inhibitor's carboxylate group and Tyr-355, weakening the interaction and reducing binding energy. nih.gov This suboptimal orientation hinders its ability to effectively block the active site. The addition of a chloro group at the 5-position, considered a bulky substituent, would likely introduce further steric hindrance, compounding the unfavorable binding geometry of the (R)-enantiomer and further diminishing any residual affinity for the enzymatic active site. nih.gov

Cyclooxygenase Isozyme Interaction Research

Receptor Binding Profiling of this compound

Beyond the well-characterized interactions with cyclooxygenase enzymes and serum albumin, comprehensive receptor binding profiles for naproxen and its derivatives are not widely reported in scientific literature. nih.gov Specific screening studies detailing the binding affinities and selectivity of this compound against a broad panel of other G-protein coupled receptors, ion channels, or nuclear receptors are not publicly available. Therefore, its potential for off-target interactions at the receptor level remains uncharacterized.

Allosteric modulation occurs when a ligand binds to a site on a protein that is topographically distinct from the primary (orthosteric) active site, causing a conformational change that modifies the protein's function. universiteitleiden.nl This can result in either potentiation (positive allosteric modulation) or inhibition (negative allosteric modulation) of the endogenous ligand's effect. frontiersin.org There is currently no evidence in published research to suggest that this compound, or naproxen itself, functions as an allosteric modulator at any known receptor or enzyme target. Its known mechanism is competitive, orthosteric inhibition of the cyclooxygenase active site. fda.gov

Investigation of Binding Affinities and Selectivity

Intracellular Signaling Pathway Modulation Research

The principal mechanism by which naproxen and its analogs modulate intracellular signaling is through the inhibition of the prostaglandin (B15479496) synthesis pathway. acs.org This pathway is central to the inflammatory response.

The process begins when COX enzymes catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin H2 (PGH2). acs.org PGH2 serves as the common precursor for a variety of bioactive prostanoids, including prostaglandins like PGE2 and thromboxane (B8750289) A2 (TxA2). acs.org These molecules are then released from the cell and act on specific cell surface receptors (such as the EP, DP, and TP receptor families) to initiate downstream signaling cascades that result in the physiological signs of inflammation, pain, and fever. researchmap.jp

By inhibiting COX-1 and/or COX-2, NSAIDs block the production of PGH2, thereby reducing the levels of all downstream prostaglandins and thromboxanes. fda.gov This effectively dampens the pro-inflammatory signals mediated by these lipids. Furthermore, the expression of COX-2 itself is upregulated by pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, in response to stimuli like cytokines and endotoxins. nih.gov

Given the research indicating that bulky substituents at the 5-position of the naproxen scaffold render the molecule inactive against COX enzymes nih.gov, it is highly improbable that this compound would significantly modulate the prostaglandin signaling pathway through this primary mechanism. There is no direct evidence to suggest it modulates other inflammatory pathways, such as NF-κB, through an independent mechanism.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic investigation into the structure-activity relationships (SAR) of this compound and its analogs is fundamental to understanding the molecular characteristics that dictate their biological interactions. Through methodical chemical alterations to the parent molecule, researchers can map out the essential functional groups and their spatial orientations required for recognition by biological targets and for eliciting a specific physiological response.

Elucidation of Pharmacophore Features

A pharmacophore defines the critical three-dimensional arrangement of electronic and steric features that a molecule must possess to interact with a specific biological target. For derivatives of naproxen, SAR studies have been instrumental in defining these key features.

The fundamental pharmacophoric elements generally include:

The Carboxylic Acid Group: This acidic functional group is frequently vital for binding to the active sites of enzymes. It can form strong ionic bonds and hydrogen bonds with complementary amino acid residues, such as arginine, within a target's binding pocket. acs.orgnih.gov Masking or altering this group, for instance through esterification, often leads to a significant decrease or loss of activity, highlighting its importance. researchgate.net

The Naphthalene Ring System: This large, hydrophobic moiety plays a significant role in binding affinity through van der Waals forces and hydrophobic interactions. nih.govacs.org The planarity and size of this ring system are crucial for occupying specific hydrophobic pockets within a target protein. acs.org

The α-Methyl Group: For the well-known anti-inflammatory profens, the stereochemistry at this chiral center is a critical determinant of cyclooxygenase (COX) inhibitory activity, with the (S)-enantiomer being markedly more active than the (R)-isomer. acs.org The presence of this methyl group can enhance activity compared to α-demethylated analogs. researchgate.net

Substituents on the Naphthalene Ring: The introduction of substituents onto the naphthalene ring can significantly alter the molecule's properties. The 5-chloro substituent in this compound, for example, modifies the electronic and steric profile of the parent compound. clearsynth.com SAR studies involving different substituents at this and other positions can fine-tune binding affinity and selectivity for various biological targets. neu.edu.tr For instance, in some naproxen derivatives, substitutions on the phenyl ring with electron-withdrawing groups like fluoro or trifluoromethyl have been shown to enhance inhibitory activity against certain inflammatory markers. researchgate.net

Design Principles for Modulating Molecular Recognition

Leveraging the identified pharmacophore, medicinal chemists can employ various design principles to synthesize novel derivatives of this compound with tailored biological activities. These strategies aim to enhance potency, improve selectivity for a specific target, or discover new therapeutic applications.

Key design principles include:

Modification of the Carboxylic Acid: A primary strategy involves replacing the carboxylic acid with other acidic groups (bioisosteres) or converting it into an amide or ester. nih.govresearchgate.net This can alter the molecule's acidity, hydrogen bonding capability, and metabolic stability, thereby fine-tuning its interaction with the target. nih.gov For example, creating amide derivatives of naproxen with amino acids has been explored to enhance anti-inflammatory potency and reduce side effects. dovepress.com

Substitution on the Aromatic Ring: Adding various functional groups to the naphthalene ring is a common approach to modulate activity. These substitutions can alter the molecule's electronic distribution, which can enhance interactions like π-π stacking, or introduce new hydrogen bonding possibilities with the target protein. acs.org The specific placement of these substituents is crucial for optimizing the fit within a binding site.

Fragment-Based Extension: This approach involves adding new chemical fragments to the core structure to create additional interactions with the biological target. For instance, extending the naproxen structure with fragments that can interact with specific amino acid residues, like arginine, in an enzyme's active site has been used to design derivatives with improved affinity. acs.orgnih.gov

The following interactive table presents hypothetical data from SAR studies on this compound derivatives, illustrating how specific structural changes can impact their inhibitory potency against a hypothetical enzyme.

| Compound Name | R1 (at C-5) | R2 (at C-6) | R3 (Propionic Acid Moiety) | Relative Inhibitory Potency (%) |

| (R)-Naproxen | H | OCH3 | COOH | 20 |

| This compound | Cl | OCH3 | COOH | 100 |

| (R)-5-Bromo Naproxen | Br | OCH3 | COOH | 115 |

| (R)-5-Fluoro Naproxen | F | OCH3 | COOH | 90 |

| This compound Methyl Ester | Cl | OCH3 | COOCH3 | <5 |

| (R)-5-Chloro-desmethyl-Naproxen | Cl | OH | COOH | 85 |

This hypothetical data illustrates that substituting the hydrogen at the 5-position with a chlorine or bromine atom enhances potency, suggesting a favorable interaction in this region of the binding site. Conversely, replacing chlorine with a smaller fluorine atom slightly reduces this enhanced potency. A significant drop in activity upon converting the carboxylic acid to a methyl ester reinforces the critical role of the acidic group in molecular recognition for this target.

Metabolic Transformations of R 5 Chloro Naproxen Excluding in Vivo Human Data

In Vitro Enzymatic Biotransformation Studies

Comprehensive searches of scientific literature did not yield specific studies detailing the in vitro enzymatic biotransformation of (R)-5-Chloro Naproxen (B1676952). The following subsections are therefore based on the known metabolism of the parent compound, naproxen, and general principles of drug metabolism.

Cytochrome P450 Metabolism Research

There is currently no published research specifically investigating the Cytochrome P450-mediated metabolism of (R)-5-Chloro Naproxen. Based on the metabolism of (S)-naproxen, it could be hypothesized that CYP1A2 and CYP2C9 might be involved in potential oxidative metabolism of the chloro-derivative, but this remains to be experimentally verified.

Glucuronidation and Sulfation Pathways

Specific studies on the glucuronidation and sulfation pathways of this compound are not available in the reviewed literature. For (S)-naproxen, UGT2B7 is the primary enzyme for acyl glucuronidation. nih.govresearchgate.net It is plausible that this compound could also be a substrate for UGT enzymes, but the specific isoforms and the kinetics of such reactions have not been reported. Sulfation is generally a less significant pathway for naproxen itself.

Metabolite Identification and Structural Characterization

No studies have been found that identify and structurally characterize the metabolites of this compound from in vitro experiments.

Stereoselective Metabolism Research

There is no available research that directly compares the metabolism of this compound with its (S)-enantiomer. While stereoselectivity is a known factor in the metabolism and protein binding of naproxen and its glucuronides, specific data for the 5-chloro derivative is absent from the current scientific literature. nih.govnih.govviamedica.pl

Future Directions and Research Gaps in R 5 Chloro Naproxen Research

Exploration of Novel Synthetic Pathways

The synthesis of enantiomerically pure compounds like (R)-5-Chloro Naproxen (B1676952) is a significant challenge in medicinal chemistry. While classical methods for naproxen synthesis often result in a racemic mixture requiring subsequent resolution, modern synthetic strategies offer more direct and efficient routes to specific enantiomers. mdpi.com Future research should focus on adapting these advanced methodologies for the synthesis of (R)-5-Chloro Naproxen.

Key areas for exploration include:

Asymmetric Catalysis: The development of novel catalysts for asymmetric synthesis is a cornerstone of modern drug discovery. mdpi.com Research into transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi coupling, could provide a highly efficient means of constructing the chloro-substituted naphthalene (B1677914) core with precise stereochemical control at the propionic acid side chain. mdpi.com Similarly, asymmetric hydrogenation using chiral catalysts, a technique successfully employed for the synthesis of (S)-naproxen, could be adapted for the (R)-enantiomer. mdpi.com

Flow Chemistry: Continuous-flow reactor systems offer significant advantages in terms of safety, scalability, and reaction control. mdpi.com Investigating the application of flow chemistry to the synthesis of this compound could lead to more sustainable and cost-effective production methods, which would be crucial for any potential future development. mdpi.com

Enzymatic Resolution: Biocatalysis presents an environmentally friendly and highly selective alternative to traditional chemical methods. The use of specific enzymes to selectively react with one enantiomer in a racemic mixture of 5-Chloro Naproxen could provide a straightforward route to isolating the desired (R)-enantiomer.

The synthesis of chlorinated heterocyclic compounds is a rapidly growing area in medicinal chemistry, with many FDA-approved drugs containing chlorine atoms. nih.gov This underscores the importance of developing robust synthetic methodologies for compounds like this compound.

Advanced Computational Modeling for Mechanism Prediction

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT methods can be used to determine the electronic structure and properties of this compound. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity and intramolecular charge transfer phenomena. researchgate.net

Molecular Docking Simulations: Docking studies are essential for predicting the binding orientation and affinity of a ligand to a target protein. nih.govnih.gov By docking this compound into the active sites of cyclooxygenase (COX-1 and COX-2) enzymes, researchers can predict its inhibitory potency and selectivity. nih.gov These simulations can also help identify key amino acid residues involved in the binding interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By synthesizing and testing a small library of related analogs, a QSAR model could be developed to predict the activity of other, as-yet-unsynthesized derivatives.

A summary of potential computational modeling applications is presented in the table below.

| Computational Method | Application for this compound Research | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, including HOMO and LUMO energies. researchgate.net | Prediction of chemical reactivity and stability. |

| Molecular Docking | Simulation of binding to target enzymes like COX-1 and COX-2. nih.gov | Estimation of binding affinity and selectivity; identification of key interactions. nih.gov |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the binding pose and conformational changes. |

| QSAR Modeling | Development of models based on a series of related compounds. | Prediction of the biological activity of novel derivatives. |

These computational approaches, when used in concert, can significantly accelerate the research and development process for this compound.

Development of Targeted Probes for Biological Systems

Targeted biological probes are powerful tools for studying biological processes in real-time within living systems. These probes typically consist of a recognition element that binds to a specific target, a linker, and a reporter group, such as a fluorophore. stanford.edu this compound, with its potential to bind to specific biological targets, could serve as an excellent recognition element for the development of novel probes.

Future research in this area should include:

Target Identification: While the primary targets of naproxen are the COX enzymes, it is possible that this compound may interact with other proteins. The development of photoaffinity probes, which can be used to covalently label binding partners upon photoactivation, could help to identify the full range of biological targets for this compound. acs.org

In Vitro and In Vivo Imaging: Once developed, these fluorescent probes could be used to visualize the distribution and activity of their targets in cells and animal models. For example, a COX-2 targeted probe based on this compound could be used for the non-invasive imaging of inflammation or certain types of cancer where COX-2 is overexpressed. stanford.edu The use of near-infrared (NIR) fluorophores would be particularly advantageous for in vivo applications due to their deep tissue penetration. stanford.edu

The creation of such probes would not only provide valuable tools for basic research but could also have future diagnostic applications.

Q & A

Q. How should researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound study design?

- Methodological Answer :

- Feasible : Ensure access to chiral synthesis facilities and validated analytical methods.

- Novel : Investigate understudied aspects (e.g., environmental persistence, enantiomer-specific neurotoxicity).

- Ethical : Adhere to animal welfare guidelines (e.g., 3Rs principle) in pharmacological/toxicological studies.

- Relevant : Align with global priorities (e.g., NSAID toxicity reduction, green chemistry for synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.